5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

Covalent inhibitor design Activity-based protein profiling Chemical biology probe synthesis

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile (CAS 1050910-17-2) is a bifunctional heterocyclic building block composed of a 2-methyl-1,3-oxazole-4-carbonitrile core linked through the 5-position to a piperazine ring that bears an electrophilic chloroacetyl substituent. The compound possesses a molecular formula of C11H13ClN4O2, a molecular weight of 268.70 g/mol, and a computed lipophilicity (XLogP3-AA) of 1.1.

Molecular Formula C11H13ClN4O2
Molecular Weight 268.7 g/mol
CAS No. 1050910-17-2
Cat. No. B3363792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
CAS1050910-17-2
Molecular FormulaC11H13ClN4O2
Molecular Weight268.7 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)N2CCN(CC2)C(=O)CCl)C#N
InChIInChI=1S/C11H13ClN4O2/c1-8-14-9(7-13)11(18-8)16-4-2-15(3-5-16)10(17)6-12/h2-6H2,1H3
InChIKeyKMZAIUJDKHUTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile (CAS 1050910-17-2): Core Identity for Informed Procurement


5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile (CAS 1050910-17-2) is a bifunctional heterocyclic building block composed of a 2-methyl-1,3-oxazole-4-carbonitrile core linked through the 5-position to a piperazine ring that bears an electrophilic chloroacetyl substituent. The compound possesses a molecular formula of C11H13ClN4O2, a molecular weight of 268.70 g/mol, and a computed lipophilicity (XLogP3-AA) of 1.1 [1]. The chloroacetyl moiety serves as a reactive handle for nucleophilic substitution, while the oxazole-carbonitrile scaffold has been independently validated as a privileged structure in anticancer kinase inhibitor programs [2].

Why 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile Cannot Be Replaced by a Generic Oxazole-Piperazine Analog in Research Supply Chains


In-class oxazole-piperazine compounds such as 2-methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile (CAS 1226452-86-3) lack the chloroacetyl warhead, rendering them incapable of participating in the nucleophilic displacement reactions that define the utility of the target compound as a covalent probe or library diversification intermediate . Similarly, analogs bearing alternative C2 substituents (cyclopropyl, isopropyl, furanyl) alter the electron density and lipophilicity of the oxazole ring, which can shift both the reactivity of the carbonitrile group and the binding pose within kinase ATP pockets [1]. Interchanging these compounds without verifying chemical and biological equivalence therefore risks invalidating structure-activity relationship (SAR) conclusions and wasting synthetic effort.

Quantitative Differentiation Evidence for 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile Against Closest Structural Comparators


Chloroacetyl Electrophilic Warhead Enables Single-Step Bioconjugation Relative to the Free Piperazine Analog

The target compound carries a chloroacetyl substituent on the piperazine nitrogen, which functions as an electrophilic warhead capable of reacting with cysteine, lysine, or serine nucleophiles under mild aqueous conditions. The closest structural analog, 2-methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile (CAS 1226452-86-3), terminates in a free secondary amine that requires activation with coupling reagents (e.g., HATU, EDCI) to achieve conjugation, adding at least one synthetic step and introducing potential side-product profiles. The chloroacetyl group therefore enables one-step, irreversible covalent modification that is essential for activity-based protein profiling (ABPP) probe development and targeted covalent inhibitor (TCI) design .

Covalent inhibitor design Activity-based protein profiling Chemical biology probe synthesis

Oxazole-4-Carbonitrile Scaffold Validated in Anticancer Kinase Inhibition with Head-to-Head Benchmarking Against Doxorubicin

The 1,3-oxazole-4-carbonitrile scaffold, of which the target compound is a direct synthetic precursor, has been quantitatively validated in a head-to-head study against the clinical standard doxorubicin. Sulfonylated 5-piperazine-1,3-oxazole-4-carbonitrile derivatives—accessible via the chloroacetyl intermediate—demonstrated nanomolar-to-micromolar cytotoxicity across hepatocellular, breast, cervical, melanoma, and neuroblastoma cell lines. Lead compound 7b achieved an IC50 of 1.3 µM in Kelly neuroblastoma cells, matching doxorubicin's potency (IC50 ≈ 1.3 µM) while exhibiting substantially lower toxicity toward non-malignant HEK293 cells (IC50 > 10 µM vs. 2.1 µM for doxorubicin), yielding a selectivity index improvement of >3.8-fold [1].

Anticancer drug discovery Kinase inhibitor Neuroblastoma

Lipophilicity Tuning Advantage Over Non-Chloroacetyl and C2-Cyclopropyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.1, representing a +0.84 log unit increase in lipophilicity relative to the free piperazine analog (LogP = 0.26) and a +1.25 log unit increase versus the C2-cyclopropyl analog (LogP = -0.15). This incremental lipophilicity is within the optimal range for passive membrane permeability (LogP 1–3) and may confer improved cellular uptake of final conjugates without pushing compounds into high LogP space associated with poor aqueous solubility and off-target promiscuity [1].

Physicochemical property optimization Membrane permeability SAR

Chloroacetyl-Piperazine Intermediate Validated in Bioactive Quinazolinone Library Synthesis

The chloroacetyl-piperazine motif, identical to that in the target compound, has been employed as a productive intermediate in the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. The resulting compounds were evaluated in antimicrobial (tube dilution) and anticancer (MTT) assays, with compounds 3, 8, 11, and 12 displaying antimicrobial activity comparable to ciprofloxacin and fluconazole standards [1]. This demonstrates that the chloroacetyl-piperazine substructure reliably translates into bioactive molecules when elaborated.

Library synthesis Antimicrobial Anticancer

Molecular Weight Differentiation Facilitates LC-MS Monitoring of Conjugation Progress

The target compound (MW = 268.70 g/mol) is 76.48 Da heavier than the free piperazine analog (MW = 192.22 g/mol) due to the chloroacetyl appendage [1]. This mass increment is analytically advantageous: when used as a reactive probe, the chloroacetyl group provides a distinct mass shift that enables unambiguous identification of covalent adducts by electrospray ionization mass spectrometry (ESI-MS), facilitating reaction monitoring and conjugate characterization.

Analytical chemistry LC-MS monitoring Conjugate analysis

High-Impact Research and Procurement Scenarios for 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile


Covalent Kinase Probe Development Using the Oxazole-4-Carbonitrile Scaffold

The chloroacetyl warhead enables one-step conjugation with cysteine-containing kinase domains, while the oxazole-4-carbonitrile core provides documented affinity for Aurora A kinase and cyclin-dependent kinases [1]. This combination makes the target compound a privileged starting material for covalent kinase probes. The selectivity benchmark established by compound 7b (SI > 7.7 vs. HEK293) provides a quantitative reference point for optimizing target engagement vs. off-target cytotoxicity [1].

One-Step Diversification of Oxazole-Containing Compound Libraries

The chloroacetyl group undergoes facile nucleophilic displacement with primary and secondary amines, thiols, and azides, generating diverse N-, S-, and triazole-linked derivatives in a single synthetic operation [2]. This contrasts with the two-step coupling required for free piperazine analogs, significantly accelerating library synthesis timelines. Bioactive molecules with antimicrobial potency comparable to ciprofloxacin have been generated from this motif [2].

Lead Optimization in Anticancer Programs Requiring Balanced Lipophilicity

The target compound’s XLogP of 1.1 occupies a favorable window for CNS-capable and orally bioavailable small molecules, while the comparator analogs with lower LogP values (0.26 and -0.15) may exhibit reduced membrane permeability [3]. Procurement of this specific analog supports SAR studies focused on optimizing cellular potency without resorting to later-stage lipophilicity adjustments that could complicate formulation.

Quote Request

Request a Quote for 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.